molecular formula C28H28ClN3O3 B11420852 1-(2-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11420852
M. Wt: 490.0 g/mol
InChI Key: QSTVKKQPXAJSMA-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines several functional groups, including a chlorophenyl group, a methoxyphenoxy group, and a benzodiazole moiety

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Chlorophenyl Group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the benzodiazole moiety.

    Introduction of the Methoxyphenoxy Group: This step involves the reaction of the intermediate compound with a methoxyphenoxy reagent under controlled conditions.

    Formation of the Pyrrolidin-2-One Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidin-2-one ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the benzodiazole moiety, leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions under specific conditions, leading to the formation of fused ring systems.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cell membrane receptors, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

    1-(2-(4-Methoxyphenoxy)-5-chlorophenyl)ethanone: This compound has a similar structure but lacks the benzodiazole and pyrrolidin-2-one moieties.

    N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound has a similar chlorophenyl and methoxyphenoxy groups but differs in the acetamide moiety.

    2-Chloro-3,4-dimethoxybenzil: This compound has a similar chlorophenyl group but differs in the presence of the dimethoxybenzil moiety.

The uniqueness of 1-(2-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O3/c1-34-25-14-6-7-15-26(25)35-17-9-8-16-31-24-13-5-3-11-22(24)30-28(31)20-18-27(33)32(19-20)23-12-4-2-10-21(23)29/h2-7,10-15,20H,8-9,16-19H2,1H3

InChI Key

QSTVKKQPXAJSMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

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